

spectroscopic comparison of different copper arsenate phases

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Compound of Interest

Compound Name: Copper arsenate

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A Spectroscopic Comparison of Different **Copper Arsenate** Phases

This guide provides a detailed spectroscopic comparison of various **copper arsenate** phases, offering researchers, scientists, and drug development professionals a comprehensive resource for identification and characterization. The information is compiled from various scientific studies and presented with a focus on clarity and practical application.

Introduction to Copper Arsenate Phases

Copper arsenate minerals are a diverse group of secondary minerals typically found in the oxidized zones of copper and arsenic-bearing ore deposits.[1] Their identification is crucial in mineral exploration and geochemical studies.[2] Spectroscopic techniques, particularly Raman and Fourier-transform infrared (FTIR) spectroscopy, are powerful non-destructive methods for distinguishing between these closely related phases.[3] This guide focuses on the vibrational spectra of several key **copper arsenate** minerals, including olivenite, cornwallite, cornubite, and clinoclase, with additional data on other related phases.

Comparative Spectroscopic Data

The following tables summarize the characteristic Raman and FTIR vibrational bands for various **copper arsenate** phases. These bands correspond to the stretching and bending modes of the arsenate (AsO_4^{3-}) and hydroxyl (OH^-) groups within the mineral structures. Differences in crystal structure and composition among these minerals lead to distinct spectroscopic signatures.[4][3]

Raman Spectroscopy Data

Raman spectroscopy is particularly sensitive to the symmetric stretching vibrations of the arsenate group, providing a clear fingerprint for each mineral.

Mineral	Formula	$\nu_1(\text{AsO}_4)$ cm^{-1} (Symmetric Stretch)	$\nu_2(\text{AsO}_4)$ cm^{-1} (Symmetric Bend)	$\nu_3(\text{AsO}_4)$ cm^{-1} (Antisymmetric Stretch)	$\nu_4(\text{AsO}_4)$ cm^{-1} (Antisymmetric Bend)	OH Stretching cm^{-1}
Olivenite	$\text{Cu}_2(\text{AsO}_4)(\text{OH})$	~825, 830, 823, 792	-	-	-	3337
Cornwallite	$\text{Cu}_5(\text{AsO}_4)_2(\text{OH})_4$	-	-	-	-	3411, 3350
Cornubite	$\text{Cu}_5(\text{AsO}_4)_2(\text{OH})_4$	-	-	-	-	3324, 3042
Clinoclase	$\text{Cu}_3(\text{AsO}_4)(\text{OH})_3$	-	-	-	-	Two well-separated bands
Bayldonite	$(\text{Cu,Zn})_3\text{Pb}(\text{AsO}_3\text{OH})_2(\text{OH})_2$	896, 838	396, 408, 429	889, 845	490, 500	-
Euchroite	$\text{Cu}_2(\text{AsO}_4)(\text{OH}) \cdot 3\text{H}_2\text{O}$	848	358, 385	768	441, 474	3470, 3537
Strashimiritse	$\text{Cu}_8(\text{AsO}_4)_4(\text{OH})_4 \cdot 5\text{H}_2\text{O}$	839, 843	337, 393 (Sample A)	856, 891 (Sample B)	467, 497, 526, 554 (Sample A)	3585
Ceruleite	$\text{Cu}_2\text{Al}_7(\text{AsO}_4)_4(\text{OH})_{13} \cdot 11.5\text{H}_2\text{O}$	903	373, 400, 417, 430	-	-	3056, 3198, 3384 (Water OH)

Data compiled from multiple sources.[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

FTIR Spectroscopy Data

FTIR spectroscopy complements Raman data, often providing stronger signals for antisymmetric and bending modes.

Mineral	Formula	$\nu_1(\text{AsO}_4) \text{ cm}^{-1}$ (Symmetric Stretch)	$\nu_3(\text{AsO}_4) \text{ cm}^{-1}$ (Antisymmetric Stretch)	OH Stretching cm^{-1}
Bayldonite	$(\text{Cu,Zn})_3\text{Pb}(\text{AsO}_3\text{OH})_2(\text{OH})_2$	-	-	-
Ceruleite	$\text{Cu}_2\text{Al}_7(\text{AsO}_4)_4(\text{OH})_{13} \cdot 11.5\text{H}_2\text{O}$	-	787, 827, 886	-
Scheele's Green (related)	CuHAsO_3	818 (vs AsO)	-	-

Data is more limited in the provided search results for a direct comparative table.[\[5\]](#)[\[8\]](#)[\[10\]](#)[\[11\]](#)

Experimental Protocols

While specific instrumental parameters vary between studies, a general workflow for the spectroscopic analysis of **copper arsenate** minerals can be outlined.

Sample Preparation:

- Mineral samples are typically used as unoriented single crystals or as powdered aggregates.
- For Raman microscopy, samples can be mounted on a glass slide or a specialized stage.
- For FTIR analysis, powdered samples are often mixed with KBr and pressed into a pellet, or analyzed using an Attenuated Total Reflectance (ATR) accessory.

Raman Spectroscopy:

- A micro-Raman spectrometer is commonly employed.
- Excitation is often achieved with a solid-state laser (e.g., 532 nm).[\[12\]](#)

- The laser is focused onto the sample using a microscope objective.
- Scattered light is collected and passed through a spectrometer to a CCD detector.
- Spectra are often recorded at both room temperature (298 K) and liquid nitrogen temperature (77 K) to observe changes in band resolution.[\[4\]](#)

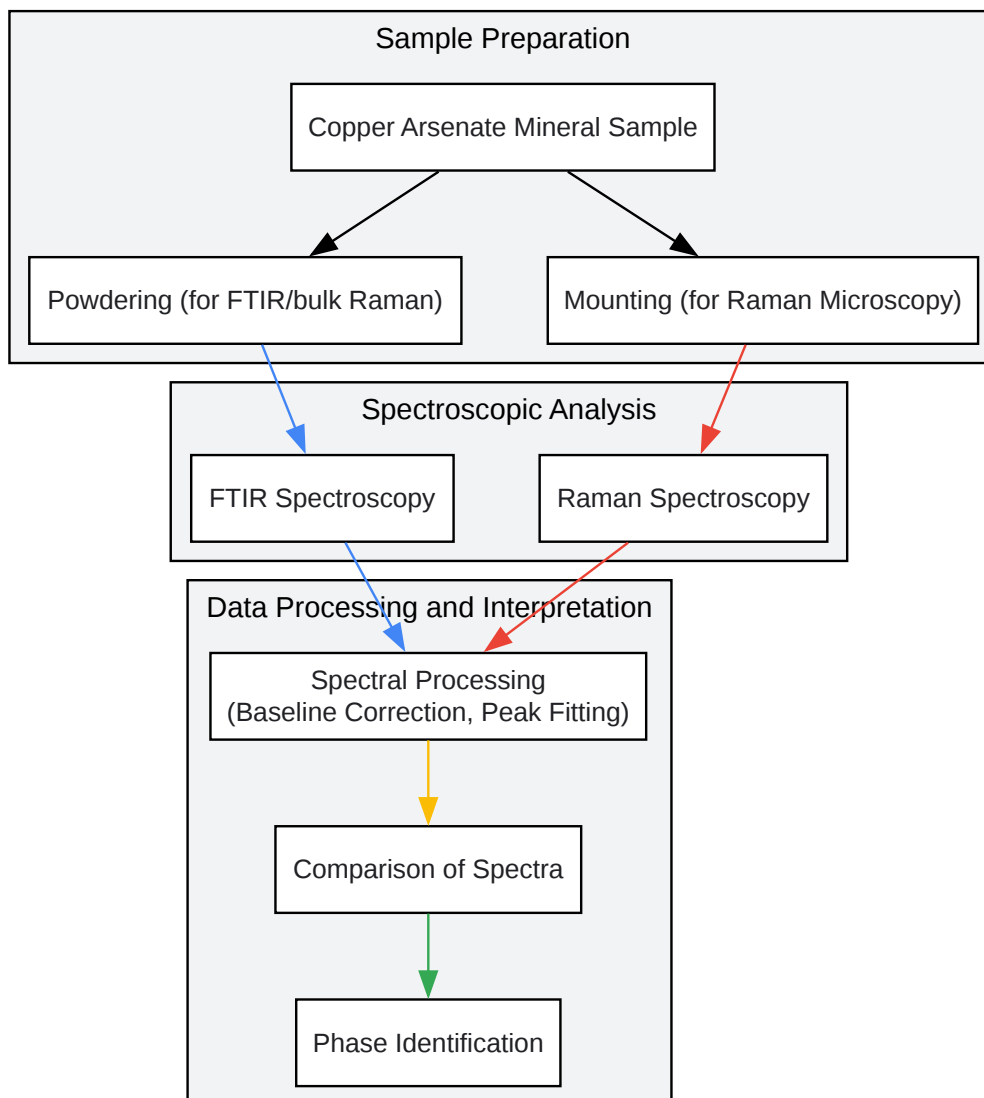
FTIR Spectroscopy:

- An FTIR spectrometer, often equipped with a microscope, is used.
- The infrared source radiation is passed through the sample.
- The transmitted or reflected light is directed to a detector (e.g., MCT).
- Spectra are typically collected over a range of 4000 to 400 cm^{-1} .

Visualizations

Experimental Workflow for Spectroscopic Analysis

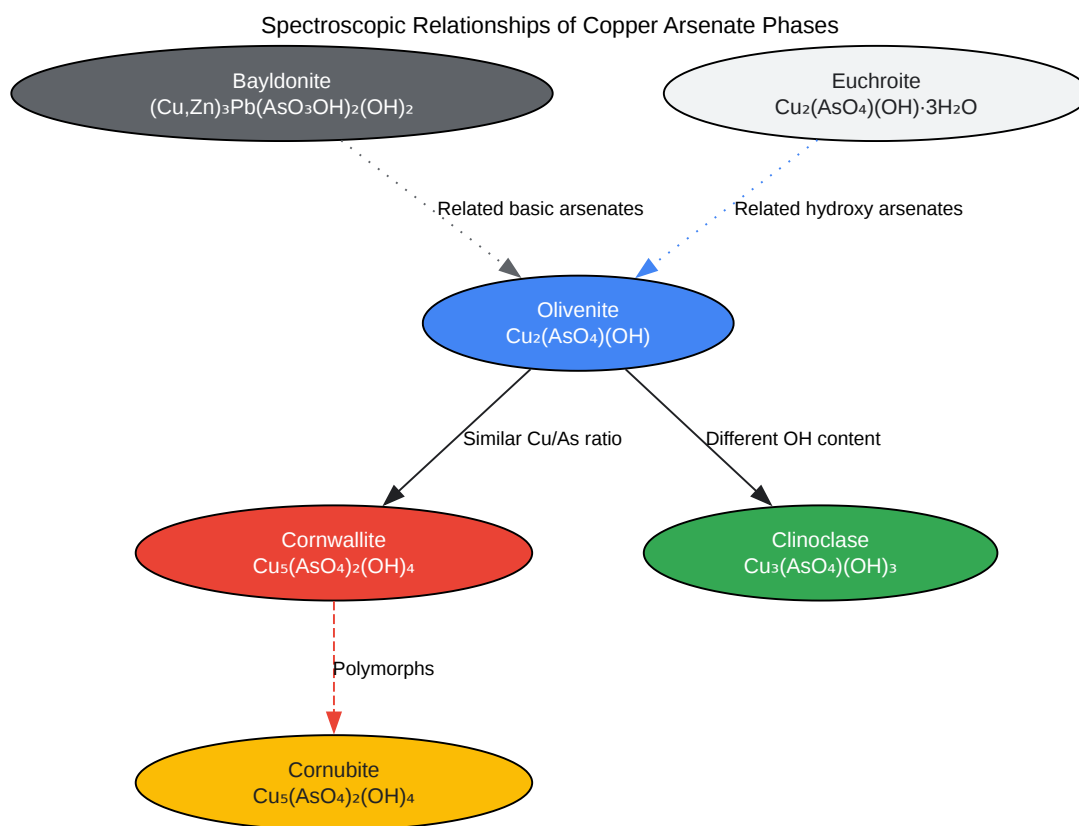
Experimental Workflow for Spectroscopic Analysis of Copper Arsenate Phases



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Caption: A flowchart illustrating the typical experimental workflow for the spectroscopic analysis and identification of **copper arsenate** phases.

Logical Relationships of Copper Arsenate Phases Based on Spectroscopy



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